molecular formula C13H14N4O3 B2587587 2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile CAS No. 861206-36-2

2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile

Cat. No.: B2587587
CAS No.: 861206-36-2
M. Wt: 274.28
InChI Key: PTKWSYQTDPIXJX-UHFFFAOYSA-N
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Description

The compound 2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile is a 1,2,4-triazole derivative featuring:

  • A 2,4-dimethoxyphenyl group at position 4 of the triazole ring.
  • A methyl group at position 2.
  • An acetonitrile substituent at position 1.
  • A 5-oxo-4,5-dihydro moiety, indicating partial saturation of the triazole ring .

Properties

IUPAC Name

2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-9-15-16(7-6-14)13(18)17(9)11-5-4-10(19-2)8-12(11)20-3/h4-5,8H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKWSYQTDPIXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=C(C=C(C=C2)OC)OC)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Phenyl Substituent Key Structural Features Molecular Weight Biological Activity (Predicted/Reported) References
Target Compound 2,4-Dimethoxyphenyl 3-methyl, 5-oxo, acetonitrile ~290 (Calculated) Not explicitly reported
">SY230693 3,4-Dimethoxyphenyl 3-methyl, 5-oxo, acetonitrile N/A Not specified
2-[4-(3-Fluorophenyl)-...]acetonitrile 3-Fluorophenyl 3-methyl, 5-oxo, acetonitrile 232.22 Unknown (commercial availability)
2-[4-(4-Fluorophenyl)-...]acetonitrile 4-Fluorophenyl 3-methyl, 5-oxo, acetonitrile 232.22 Unknown (commercial availability)
2-[4-(4-tert-Butylphenyl)-...]acetonitrile 4-tert-Butylphenyl 3-methyl, 5-oxo, acetonitrile 270.34 Discontinued (lab use only)

Key Observations:

  • Electron-Donating vs.
  • Lipophilicity : The tert-butyl group in the 4-tert-butylphenyl analog increases lipophilicity, which may enhance membrane permeability but reduce solubility .

Functional Group Modifications

Variations in the triazole ring substituents and side chains further differentiate these compounds:

Compound Name Triazole Substituents Functional Group Synthesis Method (Key Steps)
Target Compound 3-methyl, 5-oxo Acetonitrile Likely via chloroacetonitrile and triazole-thiol intermediate (analogous to )
Ethyl 2-[4-(4-methoxyphenyl)-...]acetate 3-methyl, 5-oxo Ester (ethyl acetate) Reflux with ethyl bromoacetate
2-{4-[(Z)-(4-methoxybenzylidene)amino]-...} 3-methyl, 5-oxo Hydrazide Reaction with hydrazine hydrate

Key Observations:

  • Acetonitrile vs. Ester : The acetonitrile group in the target compound may act as a leaving group in nucleophilic reactions, whereas ester derivatives (e.g., ethyl acetate analogs) are more stable and serve as prodrugs .
  • Biological Activity : Hydrazide derivatives (e.g., compound 4 in ) exhibit antimicrobial activity due to the –NHNH2 group, which can form hydrogen bonds with target enzymes .

Physicochemical Properties

Data from elemental analysis and synthesis conditions () suggest:

  • Solubility : Methoxy-substituted compounds (target and SY230693) are more polar than fluorophenyl or tert-butyl analogs, favoring aqueous solubility.
  • Stability : Acetonitrile derivatives are sensitive to hydrolysis under acidic or basic conditions, whereas esters (e.g., ethyl acetate derivatives) are more stable .

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